4-Methoxybenzo[c]cinnoline 4-Methoxybenzo[c]cinnoline
Brand Name: Vulcanchem
CAS No.: 19174-72-2
VCID: VC21052929
InChI: InChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3
SMILES: COC1=CC=CC2=C1N=NC3=CC=CC=C23
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

4-Methoxybenzo[c]cinnoline

CAS No.: 19174-72-2

Cat. No.: VC21052929

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybenzo[c]cinnoline - 19174-72-2

Specification

CAS No. 19174-72-2
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 4-methoxybenzo[c]cinnoline
Standard InChI InChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3
Standard InChI Key ALQHAFVNXDMRRO-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1N=NC3=CC=CC=C23
Canonical SMILES COC1=CC=CC2=C1N=NC3=CC=CC=C23

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-Methoxybenzo[c]cinnoline possesses a well-defined molecular structure represented by the molecular formula C₁₃H₁₀N₂O. The compound has a molecular weight of 210.236 g/mol and an exact mass of 210.079313 g/mol, as determined by high-resolution mass spectrometry . The structural arrangement consists of a benzo[c]cinnoline core with a methoxy (-OCH₃) substituent at position 4.

For precise chemical identification, several standard identifiers are utilized as shown in Table 1:

ParameterValue
CAS Registry Number19174-72-2
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.236 g/mol
Exact Mass210.079313 g/mol
InChIInChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3
InChIKeyALQHAFVNXDMRRO-UHFFFAOYSA-N
SMILESCOc1cccc2c3ccccc3nnc12

Table 1: Chemical Identifiers for 4-Methoxybenzo[c]cinnoline

Structural Features

The structure of 4-Methoxybenzo[c]cinnoline incorporates several key features:

The azo linkage (-N=N-) in the cinnoline portion contributes to the compound's electronic properties and potential reactivity, while the methoxy group alters the electron distribution throughout the molecule, potentially affecting its physical properties and chemical behavior.

Spectral Characteristics

Comparison with Related Compounds

For comparative purposes, other benzo[c]cinnoline derivatives show distinct spectral characteristics. For instance, in the case of 2,2-Dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione, the ¹H NMR spectrum shows signals at δ 8.44, 8.31, and 8.25-8.21 ppm for aromatic protons, while the 13C NMR spectrum displays signals at δ 196.1, 167.0, and 158.2 ppm for carbonyl and other carbon atoms .

Such spectral data from related compounds can provide insights into the expected spectral characteristics of 4-Methoxybenzo[c]cinnoline, particularly regarding the chemical shift patterns for aromatic protons and carbon atoms.

Synthesis and Chemical Reactivity

Reactivity Patterns

Based on general principles of heterocyclic chemistry and the behavior of similar compounds, 4-Methoxybenzo[c]cinnoline would be expected to exhibit certain reactivity patterns:

  • The methoxy group could participate in nucleophilic substitution reactions under appropriate conditions

  • The nitrogen atoms in the cinnoline portion might serve as sites for coordination with metal ions

  • The aromatic system could undergo electrophilic substitution reactions, with regioselectivity influenced by the methoxy substituent

  • The compound might participate in photochemical transformations, as observed with other nitrogen-containing heterocycles

Related Compounds and Structural Variations

Other Benzo[c]cinnoline Derivatives

The search results reveal information about several related benzo[c]cinnoline derivatives that provide context for understanding the properties and potential applications of 4-Methoxybenzo[c]cinnoline. Notably, 4,7-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-3,8-dimethoxy-benzo[c]cinnoline represents a more complex derivative with multiple substituents .

This more elaborate derivative has the molecular formula C₄₄H₅₆N₂O₄ and a molecular weight of 676.942 g/mol, indicating the structural complexity that can be achieved through additional substitution of the benzo[c]cinnoline core . The presence of multiple methoxy groups and bulky tert-butyl substituents likely confers distinct physical and chemical properties compared to the simpler 4-Methoxybenzo[c]cinnoline.

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